
(S)-Erypoegin K
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Erypoegin K is a naturally occurring flavonoid compound found in certain plants. It is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. The compound has garnered significant interest in the scientific community due to its unique chemical structure and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Erypoegin K typically involves several steps, starting from readily available starting materials. One common synthetic route includes the use of chalcone intermediates, which undergo cyclization and subsequent functional group modifications to yield this compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization steps to isolate the compound from plant materials. Chemical synthesis on an industrial scale requires optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques to ensure high yield and quality.
化学反応の分析
Types of Reactions
(S)-Erypoegin K undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonoid form.
Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure, modifying its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product and reaction efficiency.
Major Products
The major products formed from the reactions of this compound include oxidized flavonoids, dihydroflavonoids, and substituted flavonoid derivatives. These products can exhibit different biological activities and properties compared to the parent compound.
科学的研究の応用
(S)-Erypoegin K has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes, including apoptosis, cell cycle regulation, and signal transduction pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural antioxidants, anti-inflammatory agents, and other bioactive compounds for pharmaceutical and nutraceutical applications.
作用機序
The mechanism of action of (S)-Erypoegin K involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory enzymes and cytokines.
Anticancer Activity: Inducing apoptosis, inhibiting cell proliferation, and modulating signaling pathways involved in cancer progression.
類似化合物との比較
(S)-Erypoegin K can be compared with other flavonoid compounds such as quercetin, kaempferol, and apigenin. While these compounds share similar structural features and biological activities, this compound is unique in its specific molecular interactions and potency in certain biological assays. The comparison highlights the distinct properties and potential advantages of this compound in various applications.
List of Similar Compounds
- Quercetin
- Kaempferol
- Apigenin
- Luteolin
- Myricetin
特性
分子式 |
C20H18O6 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
(8S)-5-hydroxy-3-(4-hydroxyphenyl)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H18O6/c1-20(2,24)16-7-12-15(26-16)8-14(22)17-18(23)13(9-25-19(12)17)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-22,24H,7H2,1-2H3/t16-/m0/s1 |
InChIキー |
GAYGJVDTHPROFS-INIZCTEOSA-N |
異性体SMILES |
CC(C)([C@@H]1CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)O |
正規SMILES |
CC(C)(C1CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


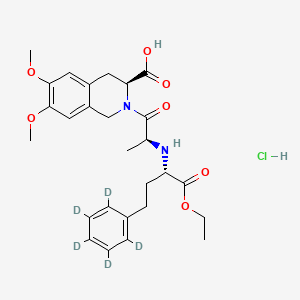
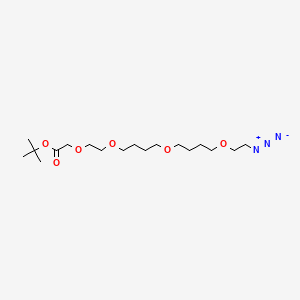
![(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B11934291.png)

![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)
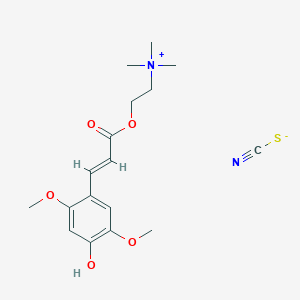
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid](/img/structure/B11934327.png)
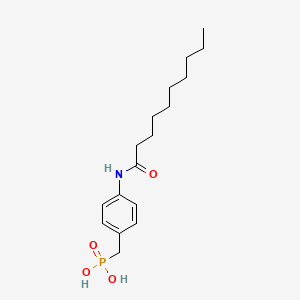
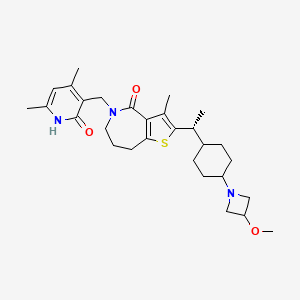
![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B11934340.png)


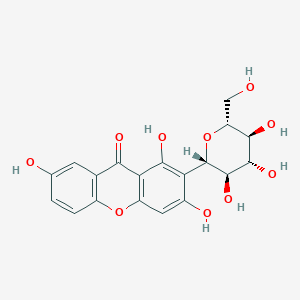
![(E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one](/img/structure/B11934353.png)
